![molecular formula C12H13NO B3036576 3-Amino-5-phenylcyclohex-2-en-1-one CAS No. 36646-70-5](/img/structure/B3036576.png)
3-Amino-5-phenylcyclohex-2-en-1-one
Overview
Description
3-Amino-5-phenylcyclohex-2-en-1-one, also known as 3-APC or cyclohex-2-en-1-one, is an organic compound with a variety of applications in the medical and scientific fields. It is a cyclic ether with a unique structure that gives it unique properties, and it has been used in a variety of research projects. This article will discuss the synthesis method of 3-APC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Corrosion Inhibition
3-Amino-5-phenylcyclohex-2-en-1-one derivatives have demonstrated potential as corrosion inhibitors. For instance, the study by Verma, Quraishi, and Singh (2015) explored the use of 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency and formed protective films on the metal surface, with the mechanism corroborated by quantum chemical calculations (Verma, Quraishi, & Singh, 2015).
Synthesis of Organic Compounds
The compound is also pivotal in the synthesis of various organic and heterocyclic compounds. Rao and Muthanna (2015) developed a straightforward synthesis method for 3-amino enones and 1,3-diketones, which are crucial for forming heterocyclic or carbocyclic compounds, and can act as ligands in metal complexes. Their method also enabled the synthesis of avobenzone, an ingredient in sunscreen lotions (Rao & Muthanna, 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Amino-5-phenylcyclohex-2-en-1-one have been linked to anticonvulsant activities. Jackson et al. (2012) investigated the anticonvulsant activity of certain enaminone compounds in mice and rats, providing insights into their potential medicinal applications (Jackson et al., 2012).
properties
IUPAC Name |
3-amino-5-phenylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMNLWBJTKNPSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293259 | |
Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylcyclohex-2-en-1-one | |
CAS RN |
36646-70-5 | |
Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36646-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-phenyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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